![molecular formula C10H22Cl2N2O B13460670 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B13460670.png)
1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H18N2O.2ClH. It is known for its unique structure, which includes a pyrrolidine ring and an oxane (tetrahydropyran) moiety. This compound is often used in various scientific research applications due to its versatile chemical properties .
Vorbereitungsmethoden
The synthesis of 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the pyrrolidine ring and the attachment of the oxane moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity levels.
Analyse Chemischer Reaktionen
1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Wissenschaftliche Forschungsanwendungen
1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular processes.
Medicine: In medicinal chemistry, the compound is explored for its potential therapeutic properties.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets:
Vergleich Mit ähnlichen Verbindungen
1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Eigenschaften
Molekularformel |
C10H22Cl2N2O |
|---|---|
Molekulargewicht |
257.20 g/mol |
IUPAC-Name |
1-(oxan-4-ylmethyl)pyrrolidin-3-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2O.2ClH/c11-10-1-4-12(8-10)7-9-2-5-13-6-3-9;;/h9-10H,1-8,11H2;2*1H |
InChI-Schlüssel |
RLFNTODPKFTWAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CC1N)CC2CCOCC2.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


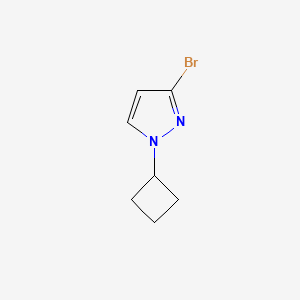
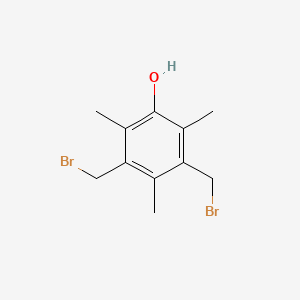
![1-Azaspiro[3.5]nonan-7-one](/img/structure/B13460600.png)

![1-Phenyl-2-[4-(propan-2-yl)phenyl]ethane-1,2-dione](/img/structure/B13460630.png)
![1-[2-(Aminomethyl)-1,3-thiazol-4-yl]ethan-1-one dihydrochloride](/img/structure/B13460636.png)
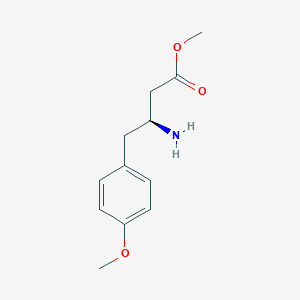
![{3-Cyclopentylbicyclo[1.1.1]pentan-1-yl}hydrazinehydrochloride](/img/structure/B13460646.png)
![bis[2-(1,6-dimethyl-1H-indol-3-yl)ethyl]amine hydrochloride](/img/structure/B13460651.png)

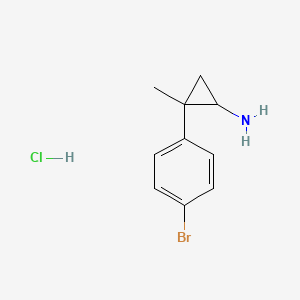

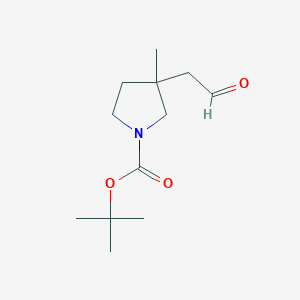
![5-(Difluoromethyl)spiro[2.3]hexan-5-amine](/img/structure/B13460680.png)
